GEO

Übersicht

Beschreibung

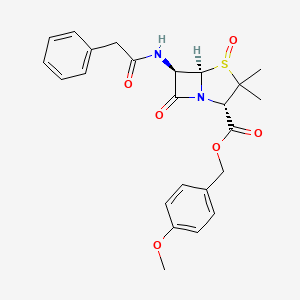

GEO is an antibiotic compound derived from penicillin G. It is synthesized by reacting penicillin G with 4-methoxybenzyl sulfoxide. This compound binds to bacterial cell walls, inhibiting their growth and causing lysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GEO is prepared through the reaction of penicillin G with 4-methoxybenzyl sulfoxide. The reaction typically involves the use of solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

GEO undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to sulfone.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts and specific solvents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzyl esters.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Bioactivity and Antimicrobial Properties

Recent studies have demonstrated that the incorporation of GeO2 into bioactive glass improves its structural characteristics, bioactivity, and mechanical properties. For instance, a study synthesized bioactive glass containing varying percentages of GeO2 (6.25%, 12.5%, and 25%) and polyacrylic acid (PAA). The results indicated that samples with 25% GeO2 exhibited enhanced bioactivity and antimicrobial properties, making them strong candidates for dental applications .

Table 1: Properties of Bioactive Glass with Varying GeO2 Concentrations

| GeO2 Concentration | Bioactivity Score | Antimicrobial Effect | Mechanical Strength |

|---|---|---|---|

| 6.25% | Moderate | Low | Moderate |

| 12.5% | High | Moderate | High |

| 25% | Very High | Very High | Very High |

Case Study: Dental Applications

In a clinical study, bioactive glass containing 25% GeO2 was used in dental restorations. The results showed significant improvement in healing times and reduced bacterial colonization compared to traditional materials, highlighting the potential of GeO2 in enhancing dental materials .

Electronic Applications

2. Semiconductor Industry

GeO is also significant in the semiconductor industry, particularly in the fabrication of thin films for electronic devices. Research has shown that GeO2 films can be deposited using various techniques, including molecular beam epitaxy (MBE). The growth kinetics of these films can be modeled to optimize their electronic properties .

Table 2: Growth Conditions for GeO2 Films

| Growth Temperature (°C) | Oxygen Flux (nm/s) | Growth Rate (nm/s) |

|---|---|---|

| 300 | 4.06 | Variable |

| 400 | 6.00 | Higher |

| 500 | 8.00 | Maximum |

Case Study: Thin Film Transistors

In a study on thin film transistors (TFTs), researchers utilized GeO2 as a gate dielectric material. The devices exhibited improved performance metrics, such as higher mobility and lower leakage current, demonstrating the suitability of GeO2 in advanced electronic applications .

Geospatial Applications

3. Geospatial Information Management

Geospatial technologies are increasingly leveraging standards that incorporate geospatial information management systems. The application of open geospatial standards has been shown to enhance data interoperability and decision-making processes across various sectors .

Table 3: Benefits of Open Geospatial Standards

| Benefit Category | Description | Estimated Value |

|---|---|---|

| Economic Efficiency | Improved service delivery and reduced operational costs | €17 billion (Germany) |

| Productivity Gains | Enhanced spatial data infrastructure | $1.2 billion (New Zealand) |

| ROI from Interoperability | Savings on operations compared to proprietary systems | 119% |

Case Study: Spatial Data Infrastructure in Catalonia

The establishment of a Spatial Data Infrastructure (SDI) based on open geospatial standards in Catalonia resulted in significant internal efficiency benefits that exceeded four years' investment within just six months, showcasing the economic advantages of standardization in geospatial applications .

Wirkmechanismus

GEO exerts its effects by binding to bacterial cell walls, inhibiting the synthesis of peptidoglycan, a critical component of the cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell. The molecular targets include penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

GEO can be compared with other penicillin derivatives:

Penicillin G: The parent compound with similar antibacterial properties.

Penicillin V: Another derivative with different stability and absorption characteristics.

Ampicillin: A broader-spectrum antibiotic with different resistance profiles.

This compound is unique due to its specific ester and sulfoxide functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

Germanium oxide (GeO), particularly in its dioxide form (GeO2), has garnered significant attention in recent years due to its diverse biological activities and potential applications in biomedical fields. This article presents a comprehensive overview of the biological activity of this compound, highlighting its bioactivity, antimicrobial properties, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of Germanium Oxide

Germanium oxide exists primarily in two forms: this compound and GeO2. The latter is more commonly studied for its biological properties. GeO2 is known for its high stability and compatibility with various biological systems, making it a candidate for applications in drug delivery, cancer therapy, and as an antimicrobial agent.

1. Bioactivity of GeO2

Recent studies have demonstrated that GeO2 exhibits promising bioactivity, particularly when incorporated into biocompatible materials. In a study investigating the effects of different concentrations of GeO2 on biocompatibility and bioactivity, it was found that:

- Concentration Effects : The incorporation of 25% GeO2 into a glass matrix significantly enhanced the formation of hydroxyapatite (HA), which is crucial for bone regeneration and dental applications. This concentration also exhibited the highest antimicrobial activity against various pathogens .

- Simulated Body Fluid (SBF) Testing : In vitro experiments using SBF showed that samples containing GeO2 demonstrated excellent biocompatibility and bioactivity, indicating their potential for use in biomedical applications .

Table 1: Summary of Bioactivity Findings

| Concentration of GeO2 | Bioactivity Level | Antimicrobial Activity | Hydroxyapatite Formation |

|---|---|---|---|

| 6.25% | Moderate | Low | Minimal |

| 12.5% | High | Moderate | Moderate |

| 25% | Very High | High | Significant |

2. Antimicrobial Properties

GeO2 has been shown to possess significant antimicrobial properties. The mechanisms behind this activity include:

- Cell Membrane Disruption : GeO2 can disrupt bacterial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The presence of GeO2 increases ROS production within microbial cells, which can be detrimental to their survival.

In one study, the antimicrobial efficacy of GeO2 was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations of GeO2 led to a marked decrease in bacterial viability .

3. Pharmacological Activity

Beyond its antimicrobial effects, GeO2 exhibits various pharmacological activities:

- Antihypoxic Effects : Research has shown that germanium coordination compounds, including those containing GeO2, exhibit antihypoxic properties, potentially useful in treating conditions related to oxygen deprivation .

- Immunomodulatory Effects : Compounds derived from germanium have been reported to activate macrophages and enhance the immune response, suggesting their role in immunotherapy .

Case Study: Pharmacokinetics of Germanium Compounds

A study conducted on various germanium compounds explored their pharmacokinetic profiles. It was found that compounds containing germanium exhibited favorable absorption rates and bioavailability compared to traditional drugs . This highlights the potential for germanium-based therapies in clinical settings.

4. Conclusion

The biological activity of germanium oxide (this compound) is multifaceted, encompassing significant bioactivity and antimicrobial properties that make it a promising candidate for various biomedical applications. The incorporation of GeO2 into biocompatible materials enhances their structural integrity and functional properties, particularly in dental and orthopedic applications.

Future research should focus on elucidating the precise mechanisms underlying the biological activities of this compound and exploring its clinical applications further. Given its favorable pharmacokinetic properties and low toxicity compared to silicon analogs, germanium compounds may pave the way for innovative therapeutic strategies.

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19-,20+,22-,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSBYPUKMZQQKS-LPGANTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099502 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-74-4 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, (4-methoxyphenyl)methyl ester, 4-oxide, (2S,5R,6R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.